molecular formula C21H24F2N6S B10971936 9-(Tert-butyl)-2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

9-(Tert-butyl)-2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10971936
M. Wt: 430.5 g/mol
InChI Key: RHZFMBOOPYTTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-(Tert-butyl)-2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining a pyrazole ring, a benzothieno triazolo pyrimidine core, and a tert-butyl group, which may contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Tert-butyl)-2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic synthesis techniques. The process may include:

    Formation of the Pyrazole Ring: Starting with appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.

    Construction of the Benzothieno Triazolo Pyrimidine Core: This step involves the formation of the triazolo pyrimidine ring system, which can be achieved through cyclization reactions using thiophene derivatives and appropriate nitrogen-containing reagents.

    Introduction of the Tert-butyl Group: The tert-butyl group is typically introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Final Assembly: The final step involves coupling the pyrazole ring with the benzothieno triazolo pyrimidine core through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

9-(Tert-butyl)-2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst or lithium aluminum hydride can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the molecule and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(Tert-butyl)-2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: Potential therapeutic applications could include its use as a lead compound in drug discovery for treating diseases such as cancer, inflammation, or infectious diseases.

    Industry: The compound’s unique structure may make it useful in the development of new materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism by which 9-(Tert-butyl)-2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in gene expression, protein synthesis, or cellular metabolism.

Comparison with Similar Compounds

9-(Tert-butyl)-2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine: can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.

      Triazolo Pyrimidine Derivatives: Molecules with the same core structure but varying functional groups.

      Benzothieno Compounds: Compounds featuring the benzothieno ring system with different attached groups.

  • Uniqueness

    • The combination of the pyrazole ring, benzothieno triazolo pyrimidine core, and tert-butyl group in this compound is unique, potentially leading to distinct chemical and biological properties.
    • Its specific substituents, such as the difluoromethyl group, may confer unique reactivity and biological activity compared to other similar compounds.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H24F2N6S

Molecular Weight

430.5 g/mol

IUPAC Name

13-tert-butyl-4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C21H24F2N6S/c1-11-7-14(18(22)23)26-28(11)9-16-25-19-17-13-6-5-12(21(2,3)4)8-15(13)30-20(17)24-10-29(19)27-16/h7,10,12,18H,5-6,8-9H2,1-4H3

InChI Key

RHZFMBOOPYTTRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NN3C=NC4=C(C3=N2)C5=C(S4)CC(CC5)C(C)(C)C)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.